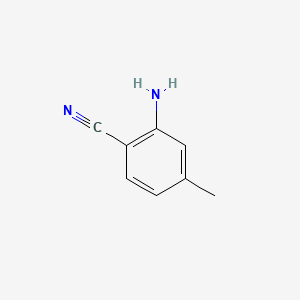

2-Amino-4-methylbenzonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNVAEIITHYWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181323 | |

| Record name | 2-Amino-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26830-96-6 | |

| Record name | 2-Amino-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26830-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026830966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-methylbenzonitrile (CAS No. 26830-96-6), a key intermediate in the synthesis of various heterocyclic compounds, including those with significant therapeutic potential. This document details its chemical and physical properties, safety information, and outlines experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its application in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.

Core Properties and Safety Information

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its chemical structure incorporates a reactive amino group and a cyano functionality, making it a valuable precursor for the construction of various heterocyclic systems.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, reaction setup, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 26830-96-6 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | [2] |

| Melting Point | 92-95 °C (lit.) | [1] |

| Linear Formula | H₂NC₆H₃(CH₃)CN | [1] |

| InChI Key | LGNVAEIITHYWCG-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(C#N)c(N)c1 | [1] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification: [1]

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 |

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

The following sections provide generalized experimental procedures for the synthesis, purification, and analysis of this compound, based on established chemical literature for analogous compounds. Researchers should adapt and optimize these protocols for their specific laboratory conditions.

Synthesis of this compound

A common synthetic route to aminobenzonitriles involves the dehydration of the corresponding aminobenzamide. The following is a representative protocol.

Reaction: Dehydration of 2-Amino-4-methylbenzamide.

Reagents and Equipment:

-

2-Amino-4-methylbenzamide

-

Phenylphosphonic dichloride

-

Pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and workup

Procedure:

-

In a round-bottom flask, dissolve phenylphosphonic dichloride (1.05 eq) in pyridine (sufficient volume to dissolve).

-

Heat the solution to 60 °C for 2 hours.

-

To this solution, add a solution of 2-Amino-4-methylbenzamide (1.0 eq) in pyridine.

-

Maintain the reaction mixture at 60 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the pyridine under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can then be purified by recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Solvent Selection:

-

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Potential solvents for this compound include ethanol, methanol, isopropanol, or mixtures with water.

-

Screen for a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath after initial crystallization at room temperature.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Caption: A typical workflow for the purification of this compound by recrystallization.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic protons will appear in the range of δ 6.5-7.5 ppm.

-

The amino (-NH₂) protons will likely appear as a broad singlet.

-

The methyl (-CH₃) protons will appear as a singlet, typically in the upfield region around δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Aromatic carbons will resonate in the δ 110-150 ppm region.

-

The nitrile (-CN) carbon will appear further downfield, typically above δ 115 ppm.

-

The methyl carbon will be observed in the upfield region, around δ 20 ppm.

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

Method Parameters (Reversed-Phase):

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

Procedure:

-

Prepare a standard solution of the purified compound at a known concentration in the mobile phase.

-

Inject the standard solution to determine the retention time.

-

Inject a solution of the sample to be analyzed.

-

Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds that form the core structure of several approved drugs and clinical candidates, particularly in the field of oncology.

Synthesis of Quinazoline Derivatives

The 2-aminobenzonitrile moiety can undergo cyclization reactions with various reagents to form the quinazoline ring system. For example, reaction with N-benzyl cyanamides in the presence of an acid catalyst can yield 2-aminoquinazoline derivatives.[3]

Caption: A simplified representation of the use of this compound in the synthesis of quinazolines.

Role in Targeting Signaling Pathways

While this compound itself is not known to directly modulate specific signaling pathways, its derivatives, particularly quinazolines, are well-established as inhibitors of various protein kinases involved in cell signaling. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by certain quinazoline-based drugs. Dysregulation of the EGFR pathway is a key driver in the development and progression of many cancers.

Caption: A diagram illustrating the inhibition of the EGFR signaling pathway by quinazoline derivatives synthesized from this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in medicinal chemistry. Its well-defined properties and reactivity make it an important precursor for the synthesis of a wide range of heterocyclic compounds, most notably quinazoline derivatives that have shown promise as potent enzyme inhibitors. This guide provides a foundational understanding of its properties, handling, and synthetic utility, which is crucial for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

References

physical and chemical properties of 2-Amino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylbenzonitrile, a substituted aromatic nitrile, is a key building block in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a versatile nitrile group, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. This is particularly relevant in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents, including kinase inhibitors and acetylcholinesterase (AChE) inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug discovery and development.

Physicochemical Properties

This compound is typically a light yellow to orange crystalline powder at room temperature.[1] It is soluble in solvents like methanol. A summary of its key physical and chemical identifiers is provided in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 26830-96-6[2] |

| Molecular Formula | C₈H₈N₂[2] |

| Molecular Weight | 132.16 g/mol |

| InChI Key | LGNVAEIITHYWCG-UHFFFAOYSA-N[2] |

| SMILES | Cc1ccc(C#N)c(N)c1 |

| Synonyms | 3-Amino-4-cyanotoluene, 2-Cyano-5-methylaniline, 6-Cyano-m-toluidine, 4-Methylanthranilonitrile[1][2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Light yellow to orange powder/crystal[1] |

| Melting Point | 92-95 °C |

| Solubility | Soluble in Methanol[1] |

Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data based on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.3 | d | Aromatic H (H-6) |

| ~ 6.7 | d | Aromatic H (H-5) |

| ~ 6.6 | s | Aromatic H (H-3) |

| ~ 4.2 | br s | -NH₂ |

| ~ 2.3 | s | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-NH₂ |

| ~ 140 | C-CH₃ |

| ~ 135 | Aromatic CH |

| ~ 120 | Aromatic CH |

| ~ 118 | -C≡N |

| ~ 115 | Aromatic CH |

| ~ 100 | C-C≡N |

| ~ 20 | -CH₃ |

Table 5: Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 2240 - 2220 | Strong, Sharp | C≡N stretch (aromatic nitrile)[3] |

| 1650 - 1580 | Medium | N-H bend (primary amine)[3] |

| 1600 - 1400 | Medium | Aromatic C=C stretch |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4-methyl-2-nitrobenzonitrile. A general procedure using tin(II) chloride is described below.

Reaction: Reduction of 4-methyl-2-nitrobenzonitrile

Reagents and Materials:

-

4-methyl-2-nitrobenzonitrile

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (4-5 eq) in portions.

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium hydroxide solution to a pH of 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocol

Objective: To confirm the structure and purity of the synthesized this compound.

Instrumentation:

-

400 MHz (or higher) Nuclear Magnetic Resonance (NMR) Spectrometer

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio.

FTIR Spectroscopy:

-

Record the IR spectrum of a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic scaffolds that form the core of many biologically active compounds.

Synthesis of Quinazoline Derivatives

A significant application of this compound is in the synthesis of quinazoline derivatives. The ortho-amino nitrile functionality allows for cyclization reactions to form the quinazoline ring system, which is a common feature in many kinase inhibitors used in cancer therapy.

Caption: Logical workflow for quinazoline synthesis.

Precursor for Acetylcholinesterase (AChE) Inhibitors

This compound has been utilized in the synthesis of racemic aminoquinolines, which have been investigated as potential acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 6: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. Its well-defined physical and chemical properties, coupled with its reactivity, make it a key building block for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide provide a comprehensive resource for the safe and effective use of this compound in a laboratory setting.

References

2-Amino-4-methylbenzonitrile molecular structure and weight

This guide provides an in-depth look at the molecular structure and properties of 2-Amino-4-methylbenzonitrile, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis.

Molecular Properties and Identification

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a methyl group, and a nitrile group. Its chemical properties and identifiers are summarized below.

| Property | Value | Source |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Molecular Formula | C₈H₈N₂ | [2][4] |

| IUPAC Name | This compound | [2][4] |

| CAS Number | 26830-96-6 | [1][2][4] |

| SMILES String | Cc1ccc(C#N)c(N)c1 | [1][3] |

| Melting Point | 91-95 °C | [1][4] |

| Synonyms | 3-Amino-4-cyanotoluene, 2-Cyano-5-methylaniline, 6-Cyano-m-toluidine | [4][5] |

Molecular Structure

The structural formula of this compound consists of a central benzene ring. A nitrile group (-C≡N) is located at position 1, an amino group (-NH₂) at position 2, and a methyl group (-CH₃) at position 4.

Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the structural elucidation or synthesis of this compound are not provided in this document. The determination of molecular structure and weight for compounds of this nature typically involves standard analytical techniques such as:

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, providing a precise molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, which allows for the elucidation of the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the nitrile (C≡N) and amino (N-H) stretches.

The synthesis of this compound has been referenced in the context of producing racemic aminoquinolines, which are potential acetylcholinesterase (AChE) inhibitors, and 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone.[1] Researchers requiring specific synthetic or analytical procedures should consult specialized chemical synthesis and analysis literature.

References

- 1. 2-氨基-4-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 26830-96-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Solubility Profile of 2-Amino-4-methylbenzonitrile: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of 2-Amino-4-methylbenzonitrile in Common Laboratory Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a substituted aromatic compound featuring both an amino and a nitrile functional group. This unique combination of a basic amino group and a polar nitrile moiety on a relatively nonpolar benzene ring gives it a distinct solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings. Furthermore, it offers a qualitative assessment of expected solubility based on the compound's structural features and the principles of "like dissolves like."

Physicochemical Properties and Predicted Solubility

The structure of this compound, with its aromatic ring, a hydrogen-bond-donating amino group, and a polar nitrile group, suggests a nuanced solubility behavior. The aromatic backbone and the methyl group contribute to its nonpolar character, favoring solubility in nonpolar and aromatic solvents.[1] Conversely, the amino and nitrile groups introduce polarity and the capacity for hydrogen bonding, which can enhance solubility in more polar solvents.[2]

Based on these structural characteristics, the following qualitative solubility profile in common laboratory solvents is predicted:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where the polar functionalities can be effectively solvated.

-

Moderate to High Solubility: Likely in alcohols such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amino group.[3] Solubility may decrease with increasing alkyl chain length of the alcohol.

-

Moderate Solubility: Expected in moderately polar solvents like acetone, ethyl acetate, and tetrahydrofuran (THF).

-

Low to Moderate Solubility: Aromatic solvents like toluene may show some solubility due to the compatible aromatic core.[1]

-

Low Solubility: Nonpolar aliphatic solvents such as hexane and cyclohexane are expected to be poor solvents for this compound due to the presence of the polar amino and nitrile groups.

-

Very Low Solubility/Insoluble: Water is predicted to be a poor solvent due to the predominantly nonpolar character of the molecule, although the amino group may provide minimal aqueous solubility.[2]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in peer-reviewed literature. Therefore, this section provides a template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to utilize the experimental protocols outlined in Section 4 to populate this table with their findings.

Table 1: Experimental Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Esters | Ethyl Acetate | ||||

| Ethers | Tetrahydrofuran (THF) | ||||

| Diethyl Ether | |||||

| Aromatic Hydrocarbons | Toluene | ||||

| Aliphatic Hydrocarbons | n-Hexane | ||||

| Amides | Dimethylformamide (DMF) | ||||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | ||||

| Halogenated | Dichloromethane (DCM) | ||||

| Aqueous | Water |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining both qualitative and quantitative solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, THF, toluene, hexane, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method provides a more precise measurement of solubility at a given temperature and is considered the gold standard.[4]

Materials:

-

This compound

-

Selected organic solvents

-

Screw-cap vials or flasks

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standards: Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble) for the generation of a calibration curve using HPLC or UV-Vis.

-

Sample Preparation: Add an excess amount of this compound to a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualized Workflows

The following diagrams illustrate the experimental workflow for determining quantitative solubility and the role of solubility in the broader context of drug development.

Caption: Workflow for the quantitative determination of solubility.

Caption: The pivotal role of solubility in the drug development pipeline.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides researchers with the necessary tools to confidently determine its solubility profile. The predicted qualitative solubility, based on its chemical structure, serves as a valuable starting point for solvent selection. The detailed experimental protocols for both qualitative and quantitative analysis offer a clear path to generating reliable and reproducible data. Understanding the solubility of this compound is a critical step that will facilitate its effective use in synthesis, purification, and various applications within the pharmaceutical and chemical industries.

References

A Technical Guide to the Spectral Analysis of 2-Amino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Amino-4-methylbenzonitrile. The information herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Compound Overview

This compound (CAS No: 26830-96-6) is an aromatic organic compound incorporating amino, methyl, and nitrile functional groups on a benzene ring. Its molecular formula is C₈H₈N₂ and it has a molecular weight of approximately 132.16 g/mol .[1][2] This structure makes it a valuable building block in the synthesis of various heterocyclic compounds, including potential acetylcholinesterase (AChE) inhibitors and other pharmaceutically relevant molecules.[3] Accurate spectral analysis is crucial for confirming its identity and purity.

Spectral Data Summary

The following sections present the key spectral data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The experimental data in deuterated chloroform (CDCl₃) is presented below.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.26 | d | 1H | 8.3 | Aromatic H (H-6) |

| 6.56 | s | 1H | - | Aromatic H (H-3) |

| 6.55 | s (d) | 1H | - | Aromatic H (H-5) |

| 4.32 | br s | 2H | - | -NH₂ Protons |

| 2.29 | s | 3H | - | -CH₃ Protons |

Note: The signal at 6.55 ppm, reported as a singlet, may appear as a narrow doublet due to meta-coupling.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. While a specific experimental peak list is not publicly available, the expected chemical shifts can be predicted based on the substituent effects on the aromatic ring.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~150 | C-2 (bearing -NH₂) |

| ~140 | C-4 (bearing -CH₃) |

| ~134 | C-6 |

| ~120 | C-5 |

| ~118 | -C≡N (Nitrile Carbon) |

| ~117 | C-3 |

| ~100 | C-1 (bearing -C≡N) |

| ~20 | -CH₃ (Methyl Carbon) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a solid sample of this compound, the spectrum is typically acquired using a KBr pellet or as a thin solid film.[1]

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) |

| ~2225 | C≡N Stretch | Nitrile |

| 1650 - 1550 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

Note: The nitrile (C≡N) stretch is a particularly sharp and intense band, characteristic of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

| m/z (Mass-to-Charge Ratio) | Ion Assignment |

| 132 | [M]⁺ (Molecular Ion) |

| 131 | [M-H]⁺ (Loss of a hydrogen radical) |

| 117 | [M-CH₃]⁺ (Loss of a methyl radical) |

| 105 | [M-HCN]⁺ (Loss of hydrogen cyanide) |

| 90 | [M-CH₃, -HCN]⁺ (Loss of methyl and hydrogen cyanide) |

Note: The molecular ion peak at m/z 132 is expected to be prominent. The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Workflow for Spectroscopic Analysis

The logical process for characterizing a chemical compound like this compound using spectroscopic methods is outlined below.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described. Instrument-specific parameters should be optimized for best results.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube. Ensure the solid is fully dissolved, using gentle sonication if necessary.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which maximizes spectral resolution.

-

¹H NMR Acquisition :

-

Pulse Program : Use a standard single-pulse experiment (e.g., zg30).

-

Number of Scans : Acquire 16-64 scans depending on the sample concentration.

-

Relaxation Delay (d1) : Set a delay of 1-5 seconds to allow for full relaxation of the protons between pulses.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Use a proton-decoupled single-pulse experiment (e.g., zgpg30) to obtain singlets for each carbon.

-

Number of Scans : Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1) : Use a 2-second delay.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Background Spectrum : Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum Acquisition : Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹.

-

Data Processing : The resulting interferogram is Fourier-transformed by the instrument software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated in the high-vacuum source chamber to volatilize the sample.

-

Ionization : The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis : The positively charged ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for producing 2-amino-4-methylbenzonitrile, a valuable intermediate in the pharmaceutical and chemical industries. This guide details two principal pathways starting from readily available materials: p-toluidine and 4-methyl-3-nitrobenzonitrile. Each route is presented with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.

Route 1: Multi-step Synthesis from p-Toluidine

This pathway involves a sequence of reactions to introduce the required functional groups onto the p-toluidine backbone. The key transformations include protection of the amino group, nitration, deprotection, conversion of the amino group to a nitrile via a Sandmeyer reaction, and finally, reduction of the nitro group.

p_toluidine [label="p-Toluidine"]; n_acetyl [label="N-acetyl-p-toluidine"]; nitro_acetyl [label="N-acetyl-4-methyl-3-nitroaniline"]; nitro_amine [label="4-Methyl-3-nitroaniline"]; diazonium [label="4-Methyl-3-nitrobenzenediazonium salt"]; nitro_benzonitrile [label="4-Methyl-3-nitrobenzonitrile"]; final_product [label="this compound", color="#EA4335"];

p_toluidine -> n_acetyl [label="Acetylation"]; n_acetyl -> nitro_acetyl [label="Nitration"]; nitro_acetyl -> nitro_amine [label="Hydrolysis"]; nitro_amine -> diazonium [label="Diazotization"]; diazonium -> nitro_benzonitrile [label="Sandmeyer Cyanation"]; nitro_benzonitrile -> final_product [label="Nitro Reduction"]; }

Experimental Protocols for Route 1

Step 1: Acetylation of p-Toluidine

To protect the amino group during nitration, p-toluidine is first acetylated.

-

Procedure: In a suitable reaction vessel, dissolve p-toluidine (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.2 eq) to the solution. Heat the mixture to reflux for a designated period, monitoring the reaction's completion via thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and poured into ice water to precipitate the N-acetyl-p-toluidine product. The solid is collected by filtration, washed with water, and dried.

Step 2: Nitration of N-acetyl-p-toluidine

The acetylated compound is then nitrated to introduce a nitro group at the 3-position.

-

Procedure: Dissolve N-acetyl-p-toluidine (1.0 eq) in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, ensuring the temperature does not exceed 10°C. The reaction is stirred at this temperature for a specified time and then poured onto crushed ice. The precipitated N-acetyl-4-methyl-3-nitroaniline is filtered, washed with cold water until neutral, and dried.

Step 3: Hydrolysis of N-acetyl-4-methyl-3-nitroaniline

The acetyl protecting group is removed by acid hydrolysis to yield 4-methyl-3-nitroaniline.

-

Procedure: A mixture of N-acetyl-4-methyl-3-nitroaniline (1.0 eq) and aqueous hydrochloric acid is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the solution is cooled and neutralized with an aqueous sodium hydroxide solution to precipitate the 4-methyl-3-nitroaniline. The product is collected by filtration, washed with water, and dried.

Step 4: Sandmeyer Cyanation of 4-Methyl-3-nitroaniline

This step converts the amino group of 4-methyl-3-nitroaniline into a nitrile group.

-

Procedure: 4-Methyl-3-nitroaniline (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.0 eq) in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.1 eq) and potassium cyanide (1.1 eq) in water. The reaction mixture is stirred and gently warmed to facilitate the replacement of the diazonium group with a nitrile group. After the reaction is complete, the product, 4-methyl-3-nitrobenzonitrile, is isolated by extraction and purified.

Step 5: Reduction of 4-Methyl-3-nitrobenzonitrile

The final step is the selective reduction of the nitro group to an amino group.

-

Procedure: 4-Methyl-3-nitrobenzonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol. Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) is added, followed by concentrated hydrochloric acid. The mixture is heated to reflux and monitored by TLC. After completion, the reaction is cooled, and the pH is adjusted to be basic with a sodium hydroxide solution. The product, this compound, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the final product.[1]

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | p-Toluidine | Acetic anhydride, Acetic acid | N-acetyl-p-toluidine | ~95 |

| 2 | N-acetyl-p-toluidine | Conc. HNO₃, Conc. H₂SO₄ | N-acetyl-4-methyl-3-nitroaniline | ~80 |

| 3 | N-acetyl-4-methyl-3-nitroaniline | HCl (aq) | 4-Methyl-3-nitroaniline | ~90 |

| 4 | 4-Methyl-3-nitroaniline | NaNO₂, CuCN, KCN | 4-Methyl-3-nitrobenzonitrile | 60-70 |

| 5 | 4-Methyl-3-nitrobenzonitrile | SnCl₂·2H₂O, HCl | This compound | 80-90 |

Table 1: Summary of quantitative data for Route 1. Yields are approximate and can vary based on specific reaction conditions.

Route 2: Direct Synthesis from 4-Methyl-3-nitrobenzonitrile

This route offers a more direct and efficient pathway to the target molecule, involving a single reduction step. This approach is advantageous due to its atom economy and reduced number of synthetic steps.

nitro_benzonitrile [label="4-Methyl-3-nitrobenzonitrile"]; final_product [label="this compound", color="#EA4335"];

nitro_benzonitrile -> final_product [label="Nitro Reduction"]; }

Experimental Protocols for Route 2

Method A: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro compounds.

-

Procedure: In a round-bottom flask, suspend 4-methyl-3-nitrobenzonitrile (1.0 eq) in ethanol. To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid. Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC. After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9). Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel.[1]

Method B: Catalytic Hydrogenation

This method provides a cleaner alternative to metal-acid reductions.

-

Procedure: Dissolve 4-methyl-3-nitrobenzonitrile (1.0 eq) in a suitable solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction is monitored by TLC or by observing the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the this compound product.

| Method | Starting Material | Key Reagents | Product | Yield (%) |

| A | 4-Methyl-3-nitrobenzonitrile | SnCl₂·2H₂O, HCl | This compound | 85-95 |

| B | 4-Methyl-3-nitrobenzonitrile | H₂, Pd/C | This compound | >90 |

Table 2: Summary of quantitative data for Route 2. Yields are approximate and can vary based on specific reaction conditions.

Conclusion

References

An In-depth Technical Guide on the Formation of 2-Amino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the formation of 2-amino-4-methylbenzonitrile, a valuable building block in medicinal chemistry and drug development. The content herein is curated for an audience with a strong background in organic chemistry, offering detailed reaction mechanisms, experimental protocols, and quantitative data to support laboratory synthesis and process development.

Proposed Synthetic Pathway: A Multi-step Approach

The formation of this compound can be efficiently achieved through a four-step synthetic sequence starting from the readily available precursor, 3-methylaniline (m-toluidine). This pathway involves the protection of the amino group, followed by regioselective bromination, cyanation via a Rosenmund-von Braun reaction, and subsequent deprotection to yield the target molecule.

Caption: Proposed four-step synthetic workflow for this compound.

Reaction Mechanisms and Key Transformations

Step 1: Acetylation of 3-Methylaniline

The initial step involves the protection of the highly reactive amino group of 3-methylaniline as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent electrophilic bromination and to control the regioselectivity of the halogenation. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon of acetic anhydride.

Step 2: Electrophilic Aromatic Bromination

The acetamido group is a moderately activating ortho-, para-director. Due to steric hindrance from the methyl group at the meta-position, the incoming electrophile (bromine) is predominantly directed to the para-position relative to the acetamido group. This regioselectivity is key to obtaining the desired isomer.

Step 3: Rosenmund-von Braun Cyanation

This is the core transformation for introducing the nitrile functionality. The Rosenmund-von Braun reaction is a nucleophilic substitution where a copper(I) cyanide salt is used to displace an aryl halide.[1] The reaction typically requires a high-boiling polar aprotic solvent, such as DMF or nitrobenzene, and elevated temperatures.[2] The mechanism is thought to involve the formation of a Cu(III) intermediate through oxidative addition of the aryl bromide to the copper(I) cyanide complex, followed by reductive elimination to yield the aryl nitrile.[2]

Caption: Simplified mechanism of the Rosenmund-von Braun reaction.

Modern modifications of this reaction, such as the use of L-proline as a ligand, can facilitate the reaction at lower temperatures (80-120 °C) and improve yields and functional group tolerance.[3]

Step 4: Deprotection of the Acetamido Group

The final step involves the hydrolysis of the acetamide to regenerate the free amino group. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Quantitative Data Summary

The following tables summarize typical quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields and optimal conditions may vary and require optimization for the specific substrate.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetylation | Acetic anhydride | Acetic acid or none | Room Temp. - 100 | 0.5 - 2 | 85 - 95 |

| 2 | Bromination | Bromine, N-Bromosuccinimide | Acetic acid | 25 - 80 | 1 - 4 | 70 - 85 |

| 3 | Cyanation | Copper(I) cyanide | DMF, NMP | 120 - 200 | 6 - 24 | 60 - 80 |

| 4 | Deprotection | HCl or NaOH (aq) | Water, Ethanol | 80 - 100 | 2 - 6 | >90 |

Detailed Experimental Protocols

The following are detailed experimental methodologies for each key step in the synthesis of this compound.

Protocol for Step 1: Acetylation of 3-Methylaniline

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-methylaniline (1.0 eq).

-

Slowly add acetic anhydride (1.1 eq) to the stirred amine. An exothermic reaction may be observed.

-

If the reaction is sluggish, a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated sulfuric acid) can be added, or the mixture can be gently heated to 50-60 °C for 30 minutes.[4]

-

After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid N-(3-methylphenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.

Protocol for Step 2: Bromination of N-(3-methylphenyl)acetamide

-

Dissolve N-(3-methylphenyl)acetamide (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a condenser.

-

In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of the acetamide at room temperature.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature, or gently heat to 40-50 °C to ensure complete reaction. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into a large volume of ice-water.

-

Collect the precipitated solid, N-(4-bromo-3-methylphenyl)acetamide, by vacuum filtration.

-

Wash the solid thoroughly with cold water, followed by a cold dilute solution of sodium bisulfite to remove any unreacted bromine, and then again with cold water.

-

Dry the product under vacuum. Recrystallization from ethanol/water may be performed for higher purity.

Protocol for Step 3: Rosenmund-von Braun Cyanation

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermometer, combine N-(4-bromo-3-methylphenyl)acetamide (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC.

-

After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-(4-cyano-3-methylphenyl)acetamide by column chromatography on silica gel.

Protocol for Step 4: Deprotection (Hydrolysis) of N-(4-cyano-3-methylphenyl)acetamide

-

To a round-bottom flask containing N-(4-cyano-3-methylphenyl)acetamide (1.0 eq), add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH 8-9).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

This comprehensive guide provides a viable synthetic strategy and detailed protocols for the formation of this compound. Researchers are advised to adapt and optimize these procedures for their specific laboratory conditions and scale, with appropriate safety precautions.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4-methylbenzonitrile

This guide provides comprehensive safety and handling information for 2-Amino-4-methylbenzonitrile (CAS No: 26830-96-6), intended for researchers, scientists, and professionals in drug development. It outlines the material's hazards, proper handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This compound, also known as 3-Amino-4-cyanotoluene or 2-Cyano-5-methylaniline, is a light yellow to orange crystalline powder.[1][2] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 26830-96-6 | [3] |

| EC Number | 248-020-0 | [4] |

| Molecular Formula | C₈H₈N₂ | [4][5] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | Light yellow to Yellow to Orange powder to crystal | [1][2] |

| Melting Point | 91°C to 95°C | [5] |

| Purity | >97% | [3] |

| Synonyms | 3-Amino-4-cyanotoluene, 2-Cyano-5-methylaniline, 6-Cyano-m-toluidine | [1][5] |

Hazard Identification and Classification

This compound is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation.[2][4]

GHS Hazard Classification:

| Hazard Class | Category | Reference |

| Acute Toxicity, Oral | 4 | [3][4] |

| Acute Toxicity, Dermal | 4 | [3][4] |

| Acute Toxicity, Inhalation (Dusts and Mists) | 4 | [3] |

| Skin Irritation | 2 | [4] |

| Eye Irritation | 2 | [4][6] |

| Specific Target Organ Toxicity, Single Exposure | 3 | [6] |

Hazard Statements (H-codes):

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2]

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[6]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound.

3.1. General Handling Protocol

-

Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[3][7]

-

Hygiene: Wash hands thoroughly after handling.[3][8] Do not eat, drink, or smoke in the work area.[1][8]

-

Avoidance: Avoid contact with skin, eyes, and clothing.[3][9] Avoid breathing dust, fumes, or vapors.[1] Minimize dust generation and accumulation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Container Handling: Keep the container tightly closed when not in use.[8][9] Open and handle with care.[9]

3.2. Storage Protocol

-

Conditions: Store in a cool, dry, and well-ventilated place.[8]

-

Incompatibilities: Keep away from incompatible materials such as acids, bases, and reducing agents.[3] Keep away from heat and sources of ignition.[3]

3.3. Disposal Protocol

-

Procedure: Dispose of contents and container to an approved waste disposal plant.[1][3]

-

Regulations: Disposal must be in accordance with local, regional, and national hazardous waste regulations.[3] Do not empty into drains.[3][9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First-Aid Measures

| Exposure Route | Protocol | Reference |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1] Do NOT induce vomiting without medical advice.[9] | |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor.[1] If not breathing, give artificial respiration.[3] | |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes.[3] Take off immediately all contaminated clothing and wash it before reuse.[1] Call a POISON CENTER or doctor if you feel unwell.[1] | |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Get medical attention.[3] |

4.2. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Fire may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][9]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[10] Wear protective equipment, including gloves, safety glasses, and a dust mask.[6][7] Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[9]

-

Containment and Cleaning: Sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[3][9] Avoid generating dust.[7]

Visualized Workflows

The following diagrams illustrate key safety and decision-making processes for handling this compound.

Caption: Risk assessment workflow for handling this compound.

Caption: Decision logic for selecting appropriate PPE.

References

- 1. This compound | 26830-96-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 26830-96-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound 97 26830-96-6 [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide on the Discovery and History of 2-Amino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Amino-4-methylbenzonitrile (CAS No. 26830-96-6), a key intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. While the precise historical account of its initial discovery remains elusive in readily available literature, this document compiles known synthetic methodologies, physicochemical properties, and safety information. Particular emphasis is placed on detailing experimental protocols and presenting quantitative data in a clear, comparative format to aid researchers in their synthetic endeavors.

Introduction

This compound, also known by synonyms such as 2-cyano-5-methylaniline and 3-amino-4-cyanotoluene, is an aromatic nitrile possessing both an amino and a methyl functional group on the benzene ring. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the construction of quinazoline and quinoline scaffolds. These heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules, including potential acetylcholinesterase (AChE) inhibitors.[1]

Despite its utility, the specific details surrounding the first synthesis and discovery of this compound are not well-documented in prominent historical chemical literature. Early methods for the synthesis of aminobenzonitriles often involved the reduction of the corresponding nitrobenzonitriles, a technique that was well-established in the 19th and early 20th centuries. It is plausible that the initial preparation of this compound followed a similar route, although a definitive primary source has not been identified through extensive searches of historical chemical journals and databases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference. This data is crucial for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 26830-96-6 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange powder/crystal | [3] |

| Melting Point | 92-95 °C (lit.) | [1] |

| InChI Key | LGNVAEIITHYWCG-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc(C#N)c(N)c1 | [1] |

Synthetic Methodologies

While the historical first synthesis remains to be definitively established, several modern and effective methods for the preparation of this compound have been reported. The most common and direct approach involves the reduction of a nitro precursor.

Reduction of 4-Methyl-2-nitrobenzonitrile

A prevalent method for the synthesis of this compound is the reduction of 4-methyl-2-nitrobenzonitrile. This transformation can be achieved using various reducing agents. A common laboratory-scale procedure utilizes catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established reduction methodologies for nitroarenes.

-

Materials:

-

4-Methyl-2-nitrobenzonitrile

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a flask suitable for hydrogenation, dissolve 4-methyl-2-nitrobenzonitrile in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Logical Workflow for Synthesis via Reduction:

Caption: Synthesis of this compound via catalytic hydrogenation.

Historical Context and Potential Early Synthetic Routes

The lack of a definitive discovery record for this compound necessitates a discussion of plausible historical synthetic routes based on the chemical knowledge of the late 19th and early 20th centuries.

The Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a versatile method for the introduction of various functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate. A hypothetical early synthesis of this compound could have started from 3-methyl-2-nitroaniline.

Hypothetical Historical Synthesis Workflow:

References

Unlocking the Potential of 2-Amino-4-methylbenzonitrile: A Technical Guide for Researchers

A Versatile Scaffold for Drug Discovery and Materials Science

Introduction: 2-Amino-4-methylbenzonitrile, a substituted aromatic nitrile, presents itself as a highly promising and versatile building block for the synthesis of a diverse array of biologically active compounds and novel materials. Its unique molecular architecture, featuring a reactive amino group and a cyano moiety on a methyl-substituted benzene ring, offers multiple avenues for chemical modification and the construction of complex molecular scaffolds. This technical guide provides an in-depth exploration of the potential research areas involving this compound, with a focus on its applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this intriguing molecule.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 26830-96-6 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Appearance | Light yellow to yellow to orange powder to crystal | [4] |

| Melting Point | 92-95 °C (lit.) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents such as acetone, benzene, and alcohols; insoluble in water. | [5] |

| ¹H NMR | Predicted shifts are available in various databases. | |

| ¹³C NMR | Predicted shifts are available in various databases. | |

| IR Spectroscopy | Characteristic peaks for N-H, C≡N, and aromatic C-H stretches. | [6] |

Potential Research Areas and Applications

Medicinal Chemistry: A Scaffold for Bioactive Heterocycles

This compound serves as an excellent starting material for the synthesis of various heterocyclic compounds, particularly quinazolines and their derivatives, which are known to exhibit a wide range of pharmacological activities.

a) Synthesis of Quinazoline Derivatives:

The ortho-disposed amino and cyano groups in this compound are ideally positioned for cyclocondensation reactions to form quinazoline rings. A common and efficient method is the acid-mediated [4+2] annulation with N-substituted cyanamides.[7][8]

Experimental Protocol: Synthesis of a 7-Methyl-substituted Quinazoline Derivative

This protocol is adapted from established procedures for the synthesis of 2-amino-4-iminoquinazolines.[8]

-

Materials: this compound, N-Benzylcyanamide, 1,4-Dioxane, Hydrochloric acid (4 M in 1,4-dioxane), Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 7-methyl-substituted quinazoline derivative.

-

b) Potential as Enzyme Inhibitors:

-

Acetylcholinesterase (AChE) Inhibitors: Derivatives of this compound have been investigated as potential acetylcholinesterase (AChE) inhibitors, which are of interest for the treatment of Alzheimer's disease.[2] The quinoline and quinazoline scaffolds are structurally similar to known AChE inhibitors like tacrine.[7][9][10] The mechanism of action involves the inhibition of the acetylcholinesterase enzyme, leading to an increase in the levels of the neurotransmitter acetylcholine in the brain.[1][4][6][11][12]

-

Kinase Inhibitors (Anticancer Agents): Quinazoline derivatives are well-established as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[13][14][15] These derivatives can target key signaling pathways such as the NF-κB and PI3K/Akt pathways, leading to the inhibition of cancer cell proliferation and survival.[1][8][11][12][13][16]

Quantitative Biological Data of Structurally Related Quinazoline Derivatives:

While specific IC₅₀ values for derivatives of this compound are not extensively reported, the following table presents data for structurally related quinazoline derivatives, demonstrating the potential potency of this class of compounds.

| Compound Class | Target/Cell Line | IC₅₀ (µM) | Reference(s) |

| 2-Thioquinazolinone | HCT-116 | 4.47 | [5] |

| 2-Thioquinazolinone | HeLa | 7.55 | [5] |

| 2-Thioquinazolinone | MCF-7 | 4.04 | [5] |

| 7-Methyl-substituted Quinazoline (Gefitinib) | HeLa | 4.3 | [17] |

| 7-Methyl-substituted Quinazoline (Gefitinib) | MDA-MB231 | 28.3 | [17] |

| 2,4-Disubstituted Quinazoline | MDA-MB-231 | 3.1 - 6.8 | [15] |

| 2,4-Disubstituted Quinazoline | MCF-7 | 4.7 - 7.4 | [15] |

| Quinazolin-4-one derivative | MCF-7 | 0.06 | [14] |

| Quinazoline-azole hybrid | MCF-7 | 2.09 | [14] |

| Quinazoline-azole hybrid | HepG-2 | 2.08 | [14] |

Signaling Pathway Diagrams:

The following diagrams illustrate the signaling pathways that can be targeted by quinazoline derivatives synthesized from this compound.

Materials Science: Building Blocks for Dyes and Polymers

The unique electronic properties and bifunctional nature of this compound also make it an attractive candidate for applications in materials science.

a) Azo Dyes Synthesis:

The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with diverse colors.[18][19] The presence of the nitrile group can enhance the tinctorial strength and fastness properties of the resulting dyes.

Experimental Protocol: Synthesis of a Monoazo Dye

This is a general protocol for the synthesis of an azo dye from an aromatic amine.

-

Materials: this compound, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), 2-Naphthol, Sodium Hydroxide (NaOH), Ethanol, Ice, Distilled water.

-

Procedure:

-

Diazotization:

-